molecular formula C5H3ClF3NO2S B1433524 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride CAS No. 1803571-48-3

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B1433524
CAS No.: 1803571-48-3
M. Wt: 233.6 g/mol
InChI Key: CTQQTTGHSLGKOX-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyrrole ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyrrole ring. One common method involves the trifluoromethylation of a pyrrole derivative followed by sulfonylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and other derivatives that retain the trifluoromethyl group and the pyrrole ring structure .

Scientific Research Applications

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrroles and sulfonyl chlorides, such as:

Uniqueness

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the specific positioning of the trifluoromethyl and sulfonyl chloride groups on the pyrrole ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NO2S/c6-13(11,12)3-1-4(10-2-3)5(7,8)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQQTTGHSLGKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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